2-(cyclopentylsulfanyl)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopentylsulfanyl)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a cyclopentylthio group, a methoxyphenyl group, and a pyridazinyl-piperazinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the cyclopentylthio derivative and the methoxyphenyl-pyridazinyl-piperazine derivative. These intermediates are then coupled under specific reaction conditions, such as the presence of a base or a catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridazinyl or piperazinyl groups.
Substitution: The methoxy group or the cyclopentylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent.
Industry: Utilizing its unique chemical properties in material science or catalysis.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylsulfanyl)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can be compared with other compounds that have similar structural features, such as:
- 2-(Cyclopentylthio)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propanone
- 2-(Cyclopentylthio)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)butanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-28-18-8-6-17(7-9-18)20-10-11-21(24-23-20)25-12-14-26(15-13-25)22(27)16-29-19-4-2-3-5-19/h6-11,19H,2-5,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTSKGLLJBJERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CSC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.